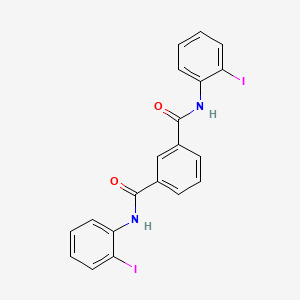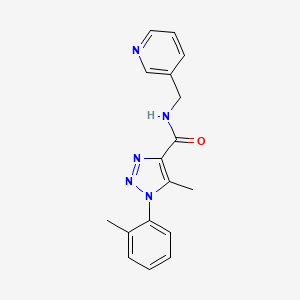![molecular formula C19H20N2O5S B5162634 phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B5162634.png)
phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid, also known as PSB-1115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies.
作用机制
Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes that are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, this compound reduces the production of prostaglandins and leukotrienes, which are responsible for pain and inflammation. This compound also inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and reduce amyloid-β aggregation in animal models of Alzheimer's disease. This compound has a good safety profile and does not produce significant side effects at therapeutic doses.
实验室实验的优点和局限性
Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is a promising compound for preclinical studies, as it has shown efficacy in animal models of various diseases. However, there are some limitations to its use in lab experiments. This compound is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, this compound may have off-target effects that need to be investigated further.
未来方向
There are several potential future directions for phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid research. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound in clinical trials for the treatment of various inflammatory and neurodegenerative diseases. Additionally, this compound may have applications in other areas of research, such as cancer and cardiovascular disease. Further studies are needed to elucidate the full potential of this compound as a therapeutic agent.
In conclusion, this compound is a synthetic compound with promising potential for the treatment of various inflammatory and neurodegenerative diseases. Its dual inhibition of COX-2 and 5-LOX, as well as its inhibition of NF-κB activation, make it a unique and attractive candidate for further research. While there are limitations to its use in lab experiments, this compound has shown efficacy and safety in preclinical studies, and its future potential warrants further investigation.
合成方法
Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid is synthesized by the reaction of 4-(1-pyrrolidinylsulfonyl)benzoic acid with phenylglycine methyl ester hydrochloride. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
Phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid has been studied extensively for its anti-inflammatory and analgesic properties. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been investigated for its potential in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-β peptides, which are believed to play a role in the pathogenesis of the disease.
属性
IUPAC Name |
2-phenyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-18(20-17(19(23)24)14-6-2-1-3-7-14)15-8-10-16(11-9-15)27(25,26)21-12-4-5-13-21/h1-3,6-11,17H,4-5,12-13H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOBPPYYLICBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B5162554.png)
![(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-pyridinylmethyl)propanamide](/img/structure/B5162562.png)
![2-{[2-(2,3-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B5162585.png)
![N-(2-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5162590.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5162597.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B5162599.png)

![5-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162611.png)
![2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5162615.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5162622.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5162637.png)
![11-(2,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5162655.png)
